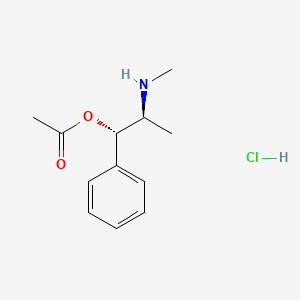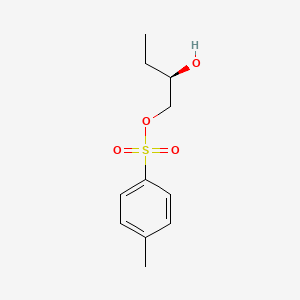
6β-Methylfluorometholon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Methyl Fluorometholone is a synthetic corticosteroid with anti-inflammatory properties. It is a derivative of fluorometholone, a glucocorticoid used primarily in ophthalmology to treat inflammation and allergic reactions in the eye. The molecular formula of 6beta-Methyl Fluorometholone is C22H29FO4, and its molecular weight is 376.46 .
Wissenschaftliche Forschungsanwendungen
6beta-Methyl Fluorometholone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in ophthalmic preparations
Wirkmechanismus
6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .
Target of Action
The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .
Biochemical Pathways
The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Result of Action
The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Methyl Fluorometholone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often require the use of fluorinating agents and methylating reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of 6beta-Methyl Fluorometholone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
6beta-Methyl Fluorometholone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6beta-Methyl Fluorometholone can yield 6beta-Methyl Fluorometholone-9-one, while reduction can produce 6beta-Methyl Fluorometholone-9-ol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorometholone: The parent compound, used primarily in ophthalmology.
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid for various inflammatory conditions
Uniqueness
6beta-Methyl Fluorometholone is unique due to its specific structural modifications, which enhance its anti-inflammatory potency and reduce its systemic side effects compared to other corticosteroids. The addition of a fluorine atom and a methyl group increases its receptor binding affinity and metabolic stability .
Eigenschaften
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)


![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/new.no-structure.jpg)

![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
